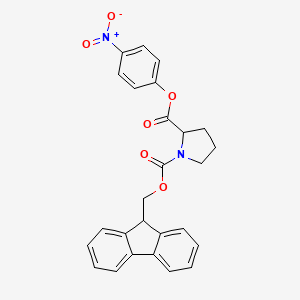

Fmoc-L-proline 4-nitrophenyl ester

Description

Significance in Modern Peptide Chemistry

The primary application of Fmoc-L-proline 4-nitrophenyl ester lies in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern drug discovery and biomolecular research. chemimpex.comlgcstandards.com The Fmoc protecting group is fundamental to this process, offering robust protection of the amino acid's N-terminus during the coupling reaction. lgcstandards.comnih.gov Its key advantage is its lability under mild basic conditions, typically using a secondary amine like piperidine (B6355638), which allows for its selective removal without compromising the integrity of the growing peptide chain or other protecting groups. lgcstandards.commdpi.com

The incorporation of proline residues is often a challenging step in peptide synthesis due to the secondary amine structure of proline. The use of an activated form like the 4-nitrophenyl ester facilitates the efficient formation of the peptide bond, helping to overcome steric hindrance and improve coupling yields. chemimpex.com This makes this compound a valuable tool for synthesizing complex peptides, including those with specific structural motifs or therapeutic properties. chemimpex.comnih.gov

Overview of Activated Esters in Amino Acid Derivatization

To form a peptide bond, the carboxylic acid group of one amino acid must react with the amino group of another. However, this reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amino group. wikipedia.org This is where activated esters come into play.

Activated esters are derivatives of carboxylic acids where the hydroxyl group of the carboxylic acid is replaced by a good leaving group. wikipedia.org This modification significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of acylation reactions, such as peptide bond formation. wikipedia.org The reactivity of the ester is largely determined by the nature of the alcohol component, with more electron-withdrawing groups leading to higher reactivity.

In the context of amino acid derivatization, the amino acid is first protected at its N-terminus (e.g., with an Fmoc group) to prevent unwanted side reactions. Then, the C-terminal carboxylic acid is converted into an activated ester. This "derivatized" amino acid is then ready to be coupled to the free amino group of the growing peptide chain. This strategy is crucial for controlling the sequence of the peptide and minimizing side reactions, including racemization. rsc.orgnih.gov

Historical Context of 4-Nitrophenyl Esters in Organic Synthesis

The use of 4-nitrophenyl esters as activating groups has a long history in organic synthesis, predating their widespread application in modern solid-phase peptide synthesis. Simple phenyl esters were initially explored as activated derivatives. sci-hub.se The introduction of an electron-withdrawing nitro group onto the phenyl ring, particularly at the para position, was found to significantly enhance the ester's reactivity towards nucleophiles. This is due to the ability of the nitro group to stabilize the resulting phenolate (B1203915) leaving group through resonance.

Historically, various activated esters, including those derived from p-nitrophenol, o-nitrophenol, and other substituted phenols, were investigated for their utility in forming amide bonds. nih.gov 4-nitrophenyl esters, often referred to as p-nitrophenyl (PNP) esters, proved to be particularly effective due to their favorable balance of reactivity and stability. They are reactive enough to ensure efficient coupling but are also sufficiently stable to be isolated, purified, and stored. rsc.orgnih.gov This combination of properties has made them a reliable and widely used tool in the organic chemist's arsenal (B13267) for acylation reactions, a legacy that continues in today's advanced synthetic methodologies. researchgate.netnih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

| Property | Value |

|---|

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQKQTHUEOUIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation

Considerations for Purity and Yield in Preformed Activated Esters

Achieving high purity and yield is paramount in the synthesis of preformed activated esters like Fmoc-L-proline 4-nitrophenyl ester to ensure the quality of the subsequent peptide synthesis. A primary challenge in carbodiimide-mediated syntheses is the removal of the urea (B33335) byproduct. wikipedia.org Careful purification, often involving crystallization or chromatography, is essential. For instance, a common purification method for Fmoc-amino acids involves crystallization from an ethanol/water solvent system. google.com

The stability of the activated ester itself is another critical factor. While 4-nitrophenyl esters are generally stable, some activated esters can be sensitive to hydrolysis. nih.gov Therefore, anhydrous reaction conditions and proper storage of the final product are crucial to prevent degradation and maintain its reactivity for subsequent coupling reactions. The choice of protecting groups for the amino acid is also vital. The Fmoc group is favored in many synthetic strategies because it can be removed under mild basic conditions, which are orthogonal to the acidic conditions often used to cleave the final peptide from a solid support. libretexts.org

Table 2: Comparison of Esterification Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Carbodiimide (DCC/DMAP) | Fmoc-L-proline, 4-nitrophenol, DCC, DMAP | High yielding, well-established | Difficult removal of DCU byproduct |

| Carbodiimide (DIC/DMAP) | Fmoc-L-proline, 4-nitrophenol, DIC, DMAP | More soluble urea byproduct, easier purification | |

| Acid Chloride | Fmoc-L-proline, Thionyl Chloride, 4-nitrophenol | Highly reactive intermediate | Harsh reagents may not be suitable for all substrates |

Mechanistic Principles of Activation and Reactivity

Electron-Withdrawing Effects of the 4-Nitrophenyl Moiety

The enhanced reactivity of Fmoc-L-proline 4-nitrophenyl ester is largely attributable to the 4-nitrophenyl group, which functions as a potent electron-withdrawing moiety. chemimpex.com The nitro group (NO₂) exerts a strong inductive and resonance effect, pulling electron density away from the phenyl ring and, consequently, from the ester's carbonyl carbon. This electron withdrawal makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of another amino acid. This activation is a fundamental principle in the use of active esters in peptide synthesis.

The electron-withdrawing nature of the 4-nitrophenyl group also plays a crucial role in stabilizing the resulting 4-nitrophenoxide ion, which acts as the leaving group during the coupling reaction. This stabilization enhances the favorability of the reaction's thermodynamics.

| Functional Group | Type of Effect | Influence on Reactivity |

| 4-Nitrophenyl | Electron-withdrawing | Increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |

| Fmoc | Protecting Group | Prevents unwanted reactions at the amino group of the proline residue. chemimpex.com |

Nucleophilic Attack and Tetrahedral Intermediate Formation in Aminolysis

The core reaction involving this compound is aminolysis, where an amino group from a growing peptide chain acts as a nucleophile. This nucleophile attacks the activated carbonyl carbon of the ester. This attack leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. nih.gov

Reaction Kinetics of Active Ester Aminolysis

The kinetics of the aminolysis of active esters like this compound are well-studied. The reaction typically follows pseudo-first-order kinetics when the amine is present in excess. nih.gov The rate of the reaction is influenced by several factors, including the nature of the solvent, the basicity of the attacking amine, and the steric hindrance around the reaction center.

Kinetic studies of similar 4-nitrophenyl esters have shown that the rate-determining step can vary. nih.gov In some cases, the formation of the tetrahedral intermediate is the slowest step, while in others, its breakdown to products is rate-limiting. nih.gov For many aminolysis reactions of 4-nitrophenyl esters, the formation of the tetrahedral intermediate (the k₁ step) is the rate-determining step. nih.gov

Role of Leaving Group Acidity in Reactivity

The efficiency of a leaving group is directly related to the acidity of its conjugate acid. In the case of this compound, the leaving group is the 4-nitrophenoxide ion. Its conjugate acid, 4-nitrophenol, is significantly more acidic than phenol (B47542) due to the electron-withdrawing nitro group which stabilizes the phenoxide anion.

A good leaving group is one that is stable on its own, and the stability of the 4-nitrophenoxide ion makes it an excellent leaving group. This high acidity of the conjugate acid means that the 4-nitrophenoxide is a weak base, and therefore, its departure from the tetrahedral intermediate is energetically favorable, driving the reaction towards product formation.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Reactivity |

| 4-Nitrophenoxide | 4-Nitrophenol | ~7.15 | High |

| Phenoxide | Phenol | ~9.95 | Moderate |

Stereochemical Integrity during Activation Processes

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps. However, the use of the Nα-Fmoc protecting group on the proline residue helps to suppress racemization. nih.gov Urethane-based protecting groups like Fmoc are known to prevent the formation of oxazolone (B7731731) intermediates, which are a primary pathway for racemization. osti.gov

Proline itself is unique as a secondary amino acid, and its rigid pyrrolidine (B122466) ring structure inherently restricts its conformational freedom. This structural constraint further minimizes the risk of racemization during peptide coupling reactions. While diketopiperazine formation can be a side reaction, particularly in sequences involving proline, the use of appropriate coupling conditions and strategies can mitigate this issue. acs.org

Applications in Advanced Peptide Synthesis

Integration within Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-SPPS is an iterative process conducted on a solid resin support, involving repeated cycles of deprotection of the N-terminal amine and coupling of the next Fmoc-protected amino acid. fsu.edu The success of each cycle is highly dependent on the efficiency of the coupling step. fsu.edu Active esters, such as Fmoc-L-proline 4-nitrophenyl ester, are one class of activated amino acid derivatives used for this purpose. While modern SPPS often favors faster in situ activation methods using reagents like HBTU or HATU, pre-formed active esters offer advantages in specific applications, such as minimizing certain side reactions. However, p-nitrophenyl esters have generally found restricted application in routine SPPS due to slower reaction kinetics compared to other active esters like pentafluorophenyl (OPfp) or 3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone (ODhbt) esters. chempep.compeptide2.com

The coupling efficiency of this compound is influenced by several factors, including the solvent, temperature, steric hindrance, and reaction time. Couplings are typically performed in polar aprotic solvents like dimethylformamide (DMF), which effectively swells the polystyrene-based resins and solubilizes the reactants. chempep.com

The reaction involves the nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the carbonyl carbon of the active ester. The 4-nitrophenoxide is a good leaving group, facilitating the reaction. However, the reactivity of p-nitrophenyl esters is generally lower than that of the active species generated by modern carbodiimide or phosphonium (B103445)/uronium salt-based reagents. peptide2.comsigmaaldrich.com Consequently, couplings with this compound typically require longer reaction times to achieve completion compared to the minutes-long coupling times common with faster activators. peptide2.comnih.gov Extended reaction times, often several hours to overnight, may be necessary to ensure high coupling yields, especially when coupling to a sterically hindered N-terminus. researchgate.net

The table below provides a general comparison of activation methods, highlighting the characteristics of p-nitrophenyl esters.

| Activation Method | Reagent Type | Relative Reaction Speed | Racemization Risk (for most amino acids) | Use in Automated SPPS |

| p-Nitrophenyl Ester | Pre-formed Active Ester | Slow | Low | Limited |

| Pentafluorophenyl (Pfp) Ester | Pre-formed Active Ester | Moderate-Fast | Low | Common |

| HBTU/DIPEA | In situ (Aminium Salt) | Very Fast | Moderate | Very Common |

| HATU/DIPEA | In situ (Aminium Salt) | Very Fast | Low | Very Common |

| DIC/HOBt | In situ (Carbodiimide) | Moderate | Low | Common |

This table presents generalized characteristics. Actual performance can vary based on the specific amino acid sequence and reaction conditions.

Automated peptide synthesizers have revolutionized peptide production by enabling high-throughput and reproducible synthesis. americanpeptidesociety.orgnih.gov These systems are optimized for speed and efficiency, typically employing short, repeated cycles of deprotection, washing, and coupling. americanpeptidesociety.org Standard automated protocols often utilize fast-acting coupling reagents like HBTU or HATU, which ensure near-quantitative coupling reactions within minutes. nih.gov

Strategies for Peptide Bond Formation

This compound can be employed in two primary strategies for constructing peptide backbones: direct coupling in stepwise synthesis and segment condensation.

This is the most fundamental application, corresponding to the standard stepwise elongation of a peptide chain during SPPS. In each cycle, after the removal of the N-terminal Fmoc group from the peptide-resin, the this compound is introduced as a solution in DMF. The active ester reacts directly with the newly liberated amine on the solid support, forming a new peptide bond and incorporating the proline residue. This process is repeated until the desired peptide sequence is fully assembled.

This compound is particularly well-suited for use in fragment condensation strategies where the proline residue is at the C-terminus of the "carboxyl component" fragment. A protected peptide fragment with a C-terminal proline can be activated as its 4-nitrophenyl ester. This activated fragment is then reacted in solution or on a solid support with another peptide fragment bearing a free N-terminal amine (the "amino component"). The inherent stability of the active ester allows for its preparation and purification before the final coupling step. This strategy is especially valuable in the synthesis of proline-rich sequences, such as those found in collagen-like peptides. nih.gov

Stereochemical Control and Epimerization Mitigation Strategies

Maintaining the stereochemical integrity of each amino acid is paramount in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.gov

The primary mechanism for epimerization during coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can readily racemize. chempep.com However, proline's unique structure, where the α-amino group is part of a rigid pyrrolidine (B122466) ring, sterically prevents the formation of this oxazolone (B7731731) intermediate. Consequently, the α-carbon of an activated Fmoc-L-proline residue is highly resistant to epimerization during the coupling reaction. This makes Fmoc-L-proline and its derivatives, including the 4-nitrophenyl ester, stereochemically robust building blocks. nih.gov

This resistance to epimerization is a critical advantage in segment condensation. When a peptide fragment is activated at its C-terminus for coupling, the C-terminal amino acid is at high risk of epimerization unless it is glycine (which is achiral) or proline. chempep.comosti.gov Therefore, using a strategy where the peptide fragment to be activated has a C-terminal proline is a highly effective and widely used method to prevent epimerization during segment coupling. Activating a proline-terminated peptide fragment as its 4-nitrophenyl ester provides a reliable method for fragment condensation that preserves the stereochemistry of the C-terminal proline residue. osti.gov No additional epimerization mitigation strategies are typically required for the proline residue itself due to its intrinsic structural properties.

Factors Influencing α-Carbon Racemization

A persistent challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of amino acids during the activation and coupling steps. Proline residues are generally considered more resistant to racemization than many other amino acids due to their cyclic structure, which restricts the formation of the planar enolate intermediate responsible for the loss of chirality. The use of active esters, such as the 4-nitrophenyl ester, is a strategy to mitigate racemization by providing a balance between sufficient reactivity for efficient amide bond formation and reduced "over-activation" that can lead to epimerization rsc.org.

However, the choice of coupling additives and reaction conditions can still influence the stereochemical outcome. For instance, studies on proline phenacyl esters have shown that the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can unexpectedly catalyze racemization thieme-connect.com. While C-terminal proline thioesters, which can be formed from active esters, are noted for their relative resistance to epimerization, the potential for side reactions underscores the importance of carefully selecting all components of the coupling reaction nih.gov. The degree of racemization is intricately linked to the nature of the activating group, the base employed, the solvent, and the reaction temperature.

Solvent and Base Effects on Stereocontrol

The selection of solvent and base is critical for maintaining stereocontrol during peptide coupling reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used in solid-phase peptide synthesis (SPPS) as they effectively solvate the growing peptide chain and reagents peptide.comu-tokyo.ac.jp. However, the polarity of the solvent can also influence the rate of racemization, with more polar solvents sometimes increasing the propensity for epimerization u-tokyo.ac.jp.

The choice of base is equally crucial. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used to neutralize the protonated amine of the incoming amino acid and to facilitate the coupling reaction bachem.com. The steric hindrance and basicity of these amines play a significant role in the extent of racemization. Sterically hindered bases are generally preferred as they are less likely to abstract the α-proton of the activated ester, thereby minimizing the risk of epimerization nih.gov. For particularly sensitive couplings, weaker bases like collidine have been recommended bachem.comnih.gov.

Synthesis of Complex Peptide Architectures

This compound serves as a valuable building block for the synthesis of peptides with intricate and non-canonical structures.

Incorporation of Non-Standard Amino Acids

The introduction of non-standard or non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Proline analogs, in particular, are of great interest for their ability to impose specific conformational constraints. Methodologies such as "proline editing" allow for the postsynthetic modification of an incorporated hydroxyproline (Hyp) residue to generate a variety of functionalized proline derivatives on the solid phase nih.gov. This approach often begins with the incorporation of Fmoc-Hyp-OH into the peptide sequence. While not a direct application of this compound, the principles of using activated proline derivatives are central to these advanced synthetic strategies. The activated ester of Fmoc-L-proline can be envisioned as a tool for solution-phase segment condensation, where a proline-containing fragment is coupled to another peptide segment that may contain non-standard residues.

Applications in Proline-Rich Peptide Synthesis and Conformational Studies

Proline-rich motifs are prevalent in a wide array of proteins and are crucial for mediating protein-protein interactions. The synthesis of these sequences can be challenging due to the potential for aggregation and difficult coupling steps. The use of activated esters like this compound can facilitate the efficient incorporation of proline residues, which are known to disrupt secondary structures like β-sheets and promote turn formations chemimpex.com.

The unique conformational properties of proline, including the cis/trans isomerization of the Xaa-Pro peptide bond, are of significant interest in structural biology nih.govsigmaaldrich.com. The incorporation of proline and its analogs allows for detailed conformational studies of peptides. For instance, the substitution of proline with fluorinated derivatives can be used to bias the ring pucker and the cis/trans isomer ratio, providing insights into the relationship between peptide conformation and function u-tokyo.ac.jp. The synthesis of such modified peptides often relies on the robust and efficient coupling of Fmoc-protected proline derivatives.

Approaches to C-Terminal Thioester Peptides

Peptide C-terminal thioesters are key intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins nih.govosti.gov. While the direct synthesis of peptide thioesters using Fmoc-based solid-phase peptide synthesis (SPPS) can be challenging due to the lability of the thioester bond to the basic conditions used for Fmoc deprotection, the use of active esters provides an alternative route. C-terminal proline p-nitrophenyl esters have been shown to be effective in NCL-type reactions nih.gov. These activated esters can react with an N-terminal cysteine-containing peptide in the presence of a thiol additive to generate the thioester intermediate in situ, which then undergoes the desired ligation reaction. This approach circumvents the need to pre-form and purify the often-unstable peptide thioester.

Compatibility with Orthogonal Protecting Group Strategies

Modern peptide synthesis, especially of complex, branched, or cyclic peptides, relies heavily on the use of orthogonal protecting groups. Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions biosynth.com. The Fmoc group of this compound is a cornerstone of one of the most widely used orthogonal protection schemes in SPPS.

Stability to Fmoc Deprotection Conditions

The stability of this compound is a critical consideration during the iterative cycles of peptide synthesis. The standard procedure for removing the Fmoc protecting group from the N-terminus of a growing peptide chain involves treatment with a secondary amine base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

While the Fmoc group itself is designed to be labile to these basic conditions, the 4-nitrophenyl ester, which serves as an active ester for coupling, also exhibits a degree of susceptibility to the nucleophilic nature of the deprotection reagent. The application of Fmoc-amino acid-ONp esters in modern solid-phase peptide synthesis has been somewhat restricted, in part due to the preference for more rapid and efficient in situ activation methods. chempep.com

The primary concern is the potential for premature cleavage of the 4-nitrophenyl ester by the piperidine used for deprotection. This can lead to several undesirable outcomes:

Hydrolysis: If trace amounts of water are present, the active ester can be hydrolyzed back to the carboxylic acid, rendering it inactive for subsequent coupling steps.

Piperidide Formation: The piperidine can act as a nucleophile and attack the activated carbonyl of the proline residue, leading to the formation of an unreactive piperidide adduct.

Another significant side reaction, particularly relevant to proline-containing peptides, is the formation of diketopiperazines. chempep.comiris-biotech.de This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. The use of a pre-activated amino acid ester like this compound could potentially influence the kinetics of this side reaction, especially if the subsequent coupling step is slow.

| Deprotection Reagent | Concentration | Solvent | Relative Stability of 4-Nitrophenyl Ester | Potential Side Reactions |

|---|---|---|---|---|

| Piperidine | 20-50% | DMF | Moderate to Low | Hydrolysis, Piperidide formation, Diketopiperazine formation |

| Piperazine | 10-20% | DMF/Ethanol | Moderate | Hydrolysis, Amide formation |

| 4-Methylpiperidine | 20% | DMF | Moderate | Hydrolysis, Piperidide formation |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% | DMF | Low | Rapid hydrolysis and other base-catalyzed side reactions |

Interaction with Side-Chain Protecting Groups

The compatibility of this compound with the various side-chain protecting groups used in Fmoc-based SPPS is crucial for the successful synthesis of complex peptides. The 4-nitrophenyl ester is a moderately reactive active ester, and as such, there is a potential for unwanted reactions with nucleophilic side chains of other amino acids in the peptide sequence.

During the coupling step, the activated proline residue is intended to react exclusively with the deprotected N-terminal amine of the growing peptide chain. However, side reactions can occur with amino acids bearing nucleophilic side chains, particularly if those side chains are not adequately protected.

Key considerations for interactions with side-chain protecting groups include:

Asparagine (Asn) and Glutamine (Gln): These amino acids are typically protected with a trityl (Trt) group to prevent side reactions. If unprotected, the side-chain amide could potentially be acylated by the active ester. The use of Trt protection is generally robust and compatible with active ester couplings.

Histidine (His): The imidazole side chain of histidine is nucleophilic and is commonly protected with groups like trityl (Trt) or tosyl (Tos). An unprotected or inadequately protected histidine residue could be acylated by the this compound.

Lysine (B10760008) (Lys): The ε-amino group of lysine is highly nucleophilic and is almost always protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the coupling conditions of active esters.

Cysteine (Cys): The thiol side chain of cysteine is a potent nucleophile and requires protection with groups such as trityl (Trt) or acetamidomethyl (Acm). An unprotected cysteine would readily react with the active ester.

The standard acid-labile side-chain protecting groups used in Fmoc SPPS, such as tert-butyl (tBu) for aspartic acid, glutamic acid, serine, threonine, and tyrosine, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine, are generally stable to the coupling conditions involving p-nitrophenyl esters. peptide.comaltabioscience.comnih.goviris-biotech.de The primary concern remains the potential for side reactions with amino acids that have nucleophilic side chains if their protection is compromised or if they are intentionally left unprotected.

| Amino Acid | Side-Chain Protecting Group | Compatibility with 4-Nitrophenyl Ester Coupling | Potential for Side Reaction (if unprotected) |

|---|---|---|---|

| Arginine | Pbf, Pmc | High | Low |

| Asparagine | Trt | High | Moderate (Acylation) |

| Aspartic Acid | OtBu | High | Low |

| Cysteine | Trt, Acm, Mmt | High | High (Thioester formation) |

| Glutamic Acid | OtBu | High | Low |

| Glutamine | Trt | High | Moderate (Acylation) |

| Histidine | Trt, Boc | High | High (Acylation) |

| Lysine | Boc | High | High (Amide formation) |

| Serine | tBu | High | Moderate (Esterification) |

| Threonine | tBu | High | Moderate (Esterification) |

| Tryptophan | Boc | High | Low |

| Tyrosine | tBu | High | Moderate (Esterification) |

Role in Advanced Bioconjugation and Modified Biomolecule Synthesis

Formation of Peptide-Oligonucleotide Conjugates

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that covalently link a peptide with an oligonucleotide, combining the biological functions of both moieties. csic.es Peptides can enhance the cellular uptake, delivery, and bioavailability of therapeutic oligonucleotides, such as antisense strands or siRNA, which are otherwise limited by their size and negative charge. nih.govmdpi.com The synthesis of POCs can be approached through two primary strategies: stepwise solid-phase synthesis, where one polymer is built upon the other on the same support, or post-synthetic (fragment) conjugation, where the two separately synthesized molecules are joined in solution or on a solid phase. nih.govnih.gov

In the stepwise solid-phase approach, Fmoc chemistry is commonly employed for the peptide fragment's assembly. nih.govnih.gov Fmoc-L-proline 4-nitrophenyl ester can be utilized to incorporate a proline residue into the growing peptide chain. The activated 4-nitrophenyl ester ensures a rapid and efficient coupling reaction with the free N-terminal amine of the resin-bound chain. chemimpex.com The inclusion of proline is structurally significant; proline-rich peptides are a known class of cell-penetrating peptides (CPPs) that can facilitate the transport of cargo across cell membranes. nih.govmdpi.com

However, a key challenge in stepwise synthesis is the chemical incompatibility between the synthesis methods for peptides and oligonucleotides. nih.gov For instance, the acidic conditions sometimes used in peptide synthesis (e.g., for cleavage of side-chain protecting groups) can cause depurination and degradation of the oligonucleotide fragment. nih.gov Therefore, careful selection of orthogonal protecting groups that can be removed without affecting the other component is critical for a successful synthesis. nih.govnatahub.org

| Synthesis Strategy | Description | Key Features & Considerations |

| Stepwise Solid-Phase Synthesis | The peptide and oligonucleotide are assembled sequentially on the same solid support. nih.gov | Advantages: Higher yields, simpler purification of the final product. Disadvantages: Requires careful selection of orthogonal protecting groups to avoid degradation of either fragment during synthesis. nih.govnatahub.org |

| Post-Synthetic (Fragment) Conjugation | The peptide and oligonucleotide are synthesized separately and then covalently linked together in solution or on a solid support. nih.govwpmucdn.com | Advantages: More flexible, as peptide and oligonucleotide synthesis are performed under their optimal conditions. Disadvantages: May result in lower overall yields; requires purification of intermediates and the final conjugate. nih.gov |

| Common Ligation Chemistries | Methods used in fragment conjugation to link the two biomolecules. | Includes formation of amide bonds, oximes, hydrazones, thiazolidine, or disulfide bridges. mdpi.comnatahub.org |

Strategies for Site-Specific Functionalization of Biomolecules

Site-specific functionalization allows for the precise introduction of probes, tags, or other functional moieties at a single, defined position within a biomolecule like a protein. This technique is invaluable for studying protein structure and function both in vitro and in living cells. nih.gov A powerful strategy involves the genetic incorporation of unnatural amino acids containing a bioorthogonal chemical "handle"—a functional group that is inert to native biological chemistry but can react selectively with a complementary partner. nih.gov

While this compound is used to incorporate the natural amino acid proline, the underlying principle of using an activated Fmoc-amino acid is central to introducing modified proline analogs for site-specific labeling. Researchers can synthesize Fmoc-protected proline derivatives carrying chemical handles, such as an azide (B81097) or a ketone. For example, Fmoc-L-Pro(4-N3)-OH is a commercially available building block containing an azide group. iris-biotech.de This azido-proline can be incorporated into a peptide sequence during SPPS. The azide handle can then be specifically labeled with a probe containing a terminal alkyne via the highly efficient copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". iris-biotech.de

The role of an activating group, such as a 4-nitrophenyl ester, is to facilitate the efficient incorporation of these modified building blocks into the peptide chain. By activating the carboxyl group, it ensures that the modified proline derivative couples effectively to the growing peptide, enabling the creation of biomolecules primed for precise, site-specific modification.

| Bioorthogonal "Handle" | Reactive Partner | Resulting Linkage |

| Azide (-N₃) | Alkyne | Triazole |

| Ketone (-C=O) | Hydrazide / Aminooxy | Hydrazone / Oxime nih.gov |

| Thiol (-SH) | Maleimide | Thioether |

| S-sulfonate | Thiol | Disulfide mdpi.com |

Applications in the Synthesis of Peptide Mimics (e.g., Azapeptides)

Peptide mimics, or peptidomimetics, are compounds designed to replicate the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation or improved receptor-binding affinity. nih.gov Azapeptides are a prominent class of peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This substitution creates a semicarbazide (B1199961) linkage and can enforce specific secondary structures, such as β-turns, which are often involved in molecular recognition events. nih.gov

The synthesis of azapeptides is commonly performed using solid-phase techniques with Fmoc chemistry. rsc.orgnih.gov The general method involves the use of Fmoc-protected amino acid carbazates or hydrazides, which serve as the building blocks for the aza-residues. rsc.org

In the context of azapeptide synthesis, this compound serves as a standard building block for incorporating a natural proline residue into the growing azapeptide chain. During the synthesis, when the sequence calls for proline, the activated ester allows for efficient coupling to the N-terminus of the preceding residue, which could be either a standard amino acid or an aza-amino acid. rsc.org This is particularly relevant in the creation of azapeptide libraries or during an "aza-scan," where each residue of a parent peptide is systematically replaced with its aza-analog to probe structure-activity relationships. nih.govnih.gov For instance, in the synthesis of analogs of the growth hormone-releasing peptide (GHRP-6), an aza-proline residue was introduced to study its effect on receptor binding affinity and selectivity. nih.gov The use of standard, activated amino acids like this compound is essential for constructing the non-aza portions of these chimeric molecules.

| Parent Peptide / Target | Azapeptide Analog Example | Purpose of Modification |

| GHRP-6 | [azaPro³]-GHRP-6 nih.gov | To scan residues and identify analogs with selective binding to the CD36 receptor over the GHSR-1a receptor. nih.gov |

| Cilengitide (cyclo(RGDfV)) | Aza-scan of Cilengitide nih.gov | To study the conformation-activity relationships related to anticancer activity. nih.gov |

| Smac Mimetics | Azapeptide Smac mimetics nih.gov | To create conformationally constrained mimetics that exhibit apoptosis-inducing activity in cancer cells. nih.gov |

Enzymatic and Biocatalytic Applications

Utilization as Substrates in Enzyme Activity Assays

Fmoc-L-proline 4-nitrophenyl ester serves as a chromogenic substrate for various hydrolytic enzymes, particularly esterases and some proteases. The principle of its use in enzyme activity assays is straightforward and relies on the spectrophotometric detection of the reaction product, 4-nitrophenol.

When an enzyme with appropriate activity catalyzes the hydrolysis of the ester bond in this compound, it releases Fmoc-L-proline and 4-nitrophenol (p-nitrophenol). In alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and a strong absorbance at approximately 405-410 nm. The rate of formation of this yellow product is directly proportional to the enzyme's activity under specific conditions of substrate concentration, temperature, and pH.

This method allows for a continuous and real-time measurement of enzyme kinetics. By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined. These parameters provide crucial information about the enzyme's affinity for the substrate and its catalytic efficiency.

While specific kinetic data for the hydrolysis of this compound by a particular enzyme is dispersed throughout specialized literature, the general applicability is well-established. For instance, various N-protected amino acid esters are used to characterize the activity of enzymes like cholesterol esterase, lipases, and chymotrypsin. The selection of the N-protecting group (like Fmoc or Boc) and the amino acid residue (like proline or phenylalanine) allows for the tailoring of substrates to investigate the specificity of different enzymes.

Below is an interactive table illustrating the types of data obtained from such enzymatic assays using N-protected amino acid 4-nitrophenyl esters as substrates.

| Substrate | Enzyme Example | Parameter Measured | Typical Data Generated |

| This compound | Porcine Liver Esterase | Esterase Activity | Rate of 4-nitrophenol release (ΔAbs/min), K_m, V_max |

| N-Boc-L-phenylalanine 4-nitrophenyl ester | Apomyoglobin | Esterase Activity | Enantioselective hydrolysis rate, Kinetic resolution of racemic mixtures |

| p-Nitrophenyl acetate | Chymotrypsin | Esterase Activity | K_m = 1.24 x 10⁻⁴ M, V_max = 2.29 x 10⁻⁹ mol/s per mg protein (for a bee esterase) nih.gov |

| p-Nitrophenyl butyrate | Cholesterol Esterase | Esterase Activity | K_m = 0.37 mM (with taurocholate), K_m = 0.73 mM (without taurocholate) sigmaaldrich.com |

This table provides representative data. Actual values are dependent on the specific enzyme and reaction conditions.

The use of Fmoc-protected substrates is particularly relevant in the context of peptide synthesis, where enzymatic hydrolysis can be employed for the deprotection of the carboxyl group under mild conditions, avoiding harsh basic or acidic treatments that could cause side reactions. nih.gov

Probing Reaction Mechanisms of Esterases and Thiolases

Beyond simple activity measurements, this compound and analogous compounds are powerful tools for elucidating the reaction mechanisms of enzymes. The release of the predictable and easily detectable 4-nitrophenol leaving group allows researchers to study intermediate steps in the catalytic cycle.

A notable example of this application is in the study of thiolase enzymes, such as OleA, which is involved in the biosynthesis of hydrocarbons and β-lactones. nih.gov Thiolases catalyze Claisen condensation reactions, and understanding their mechanism is crucial for biotechnological applications. Researchers have used p-nitrophenyl esters as surrogate substrates to probe the OleA reaction mechanism. sigmaaldrich.comnih.gov

Key findings from using p-nitrophenyl esters to study the OleA thiolase include:

Initiation of the Catalytic Cycle : Studies have shown that the reaction is initiated by the transfer of the acyl group from the p-nitrophenyl ester to the active site cysteine residue (Cys143 in the case of Xanthomonas campestris OleA), forming a covalent acyl-enzyme intermediate. nih.gov This step is crucial for both hydrolysis and condensation reactions.

Directionality of Condensation : By using isotopically labeled substrates, such as p-nitrophenyl 1-¹³C-decanoate, it was demonstrated that the acyl chain originating from the p-nitrophenyl ester acts as the Claisen nucleophile in the condensation reaction. nih.gov This provided the first direct evidence for the directionality of the reaction in an OleA enzyme. nih.gov

Substrate Specificity : The enzyme can catalyze a "mixed" Claisen condensation between an acyl group delivered by a p-nitrophenyl ester and another delivered by the natural substrate, an acyl-CoA. nih.govnih.gov This flexibility opens avenues for synthesizing novel, unnatural products.

The general mechanism involves the p-nitrophenyl ester binding to the enzyme's active site, followed by a nucleophilic attack from the catalytic cysteine, which releases p-nitrophenol and forms the acyl-enzyme intermediate. This intermediate can then either be hydrolyzed or react with a second acyl chain to form the final condensation product.

| Mechanistic Question | Experimental Approach | Finding for OleA Thiolase |

| Does the reaction involve a covalent intermediate? | Incubation of enzyme with p-nitrophenyl ester and analysis of active site mutants. | Yes, an acyl group is transferred to the active site cysteine (Cys143). Mutation of this residue abolishes activity. nih.gov |

| What is the direction of the Claisen condensation? | Use of p-nitrophenyl 1-¹³C-decanoate in combination with an unlabeled acyl-CoA. | The acyl chain from the p-nitrophenyl ester acts as the nucleophile. nih.gov |

| Can unnatural substrates be incorporated? | Co-incubation of a p-nitrophenyl ester and an acyl-CoA with different chain lengths. | Yes, the enzyme produces "mixed" condensation products, demonstrating substrate promiscuity. nih.govnih.gov |

Design and Synthesis of Artificial Enzymes Utilizing Proline Derivatives

The unique structural properties of proline make it a valuable component in the design of artificial enzymes, or enzyme mimics. Researchers have successfully used proline derivatives, often within a structured peptide scaffold, to create catalysts for reactions like ester hydrolysis and aldol condensations.

One successful strategy involves the use of a polyproline helix as a rigid scaffold. nih.gov Proline-rich sequences can form a stable polyproline II (PPII) helix, which provides a predictable three-dimensional structure. nih.govacs.org Into this scaffold, catalytic residues, such as those found in the active sites of natural proteases (e.g., Histidine, Serine, Aspartate), can be incorporated at specific positions to create a functional catalytic site. nih.gov

The synthesis of these artificial enzymes typically employs standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. nih.govacs.org This methodology allows for the precise placement of both proline and the desired catalytic amino acids within the peptide chain.

The catalytic efficiency of these designed polyproline-based enzymes is often evaluated using a p-nitrophenyl acetate (pNPA) assay, which works on the same principle as the assay described in section 6.1. The hydrolysis of pNPA releases the chromogenic p-nitrophenolate, allowing for the quantification of the artificial enzyme's catalytic activity. nih.govacs.org

Research has shown that the structural integrity of the polyproline helix is crucial for catalytic activity. Peptides that maintain a well-formed PPII structure generally exhibit higher catalytic efficiency. nih.gov The introduction of a catalytic dyad (e.g., Serine and Histidine) into the polyproline framework has been shown to significantly enhance the rate of ester hydrolysis compared to peptides containing only a single catalytic residue. nih.gov

| Artificial Enzyme Design | Scaffold | Catalytic Residues | Assay Substrate | Outcome |

| Polyproline-based Esterase Mimic | 13-residue Polyproline | Serine, Histidine | p-Nitrophenyl acetate | Introduction of a Ser-His dyad into the PPII structure improved catalytic efficiency for ester hydrolysis. nih.gov |

| Polyproline Catalyst with Catalytic Triad | 13-residue Polyproline | Ser, His, Asp | p-Nitrophenyl acetate | Introducing a third non-proline residue perturbed the PPII structure and did not improve activity. nih.gov |

These studies demonstrate a rational approach to de novo enzyme design, where proline-based structures act as stable frameworks for positioning catalytic functional groups, paving the way for the development of novel biocatalysts for various chemical transformations.

Analytical Approaches in Research and Process Monitoring

The synthesis and application of Fmoc-L-proline 4-nitrophenyl ester, particularly in solid-phase peptide synthesis (SPPS), necessitate robust analytical methods to ensure reaction efficiency, product purity, and proper loading onto solid supports. These methods are crucial for both academic research and process control in larger-scale production.

Comparative Analysis with Other Activated Esters in Peptide Chemistry

Comparison with Pentafluorophenyl (Pfp) Esters

Fmoc-L-proline 4-nitrophenyl ester and its pentafluorophenyl (Pfp) counterpart represent two distinct classes of activated esters with differing reactivity profiles. Pfp esters are known for their high reactivity, often comparable to that of symmetrical anhydrides, particularly when used in polar aprotic solvents like dimethylformamide (DMF). This heightened reactivity can be advantageous in accelerating coupling reactions, especially in the synthesis of challenging or lengthy peptide sequences.

In contrast, this compound generally exhibits a more moderate reactivity. While this may translate to longer reaction times, it can be beneficial in certain synthetic contexts. The lower reactivity can minimize side reactions, such as the premature removal of the Fmoc protecting group, which can occur with highly reactive coupling agents.

| Feature | This compound | Fmoc-L-proline pentafluorophenyl ester |

| Reactivity | Moderate | High |

| Typical Solvents | DMF, Dichloromethane (DCM) | DMF, Polar aprotic solvents |

| Potential Advantage | Reduced risk of side reactions | Faster coupling kinetics |

| Potential Limitation | Slower reaction rates | Increased potential for side reactions if not controlled |

Reactivity and Stability Profile Versus Trichlorophenyl and Succinimido Esters

When compared to trichlorophenyl (Tcp) and N-hydroxysuccinimido (OSu) esters, this compound presents a nuanced balance of reactivity and stability.

Trichlorophenyl (Tcp) Esters: Similar to p-nitrophenyl esters, trichlorophenyl esters were among the earlier activated esters used in peptide synthesis. Their reactivity is generally considered to be low, often necessitating the use of catalysts to achieve reasonable coupling rates, especially in solid-phase peptide synthesis (SPPS). nih.gov The stability of Tcp esters is a notable feature, allowing for their isolation and storage.

N-Hydroxysuccinimido (OSu) Esters: OSu esters are widely utilized due to their good balance of reactivity and stability. They are generally more reactive than p-nitrophenyl esters, leading to faster and more efficient coupling reactions. However, this increased reactivity can also make them more susceptible to hydrolysis, particularly in the presence of moisture. The byproduct of the coupling reaction, N-hydroxysuccinimide (NHS), is water-soluble, which can simplify purification procedures.

The stability of this compound is a significant advantage. It is a crystalline solid that is relatively stable to storage and handling, a characteristic that is highly valued for its convenience in automated synthesis. chempep.com This stability, coupled with its sufficient reactivity for most standard coupling reactions, makes it a reliable reagent.

| Activated Ester | General Reactivity | General Stability | Key Characteristics |

| This compound | Moderate | High | Crystalline, stable solid; byproduct (p-nitrophenol) can be monitored by UV. |

| Fmoc-L-proline trichlorophenyl ester | Low to Moderate | High | Stable, but may require catalysts for efficient coupling. |

| Fmoc-L-proline succinimido ester | High | Moderate | More reactive than ONp esters; water-soluble byproduct. |

Advantages and Limitations in Specific Synthetic Contexts

The choice between this compound and other activated esters often depends on the specific requirements of the peptide being synthesized.

Advantages of this compound:

Reduced Racemization Risk in Certain Conditions: The moderate reactivity of p-nitrophenyl esters can be advantageous in minimizing the risk of racemization, a critical concern in peptide synthesis. Proline itself is generally resistant to racemization due to its cyclic structure. However, the activation step can be a source of epimerization for other amino acids in a peptide chain. The use of a less reactive activated ester can mitigate this risk.

Monitoring of Reaction Progress: The release of p-nitrophenol as a byproduct during the coupling reaction can be monitored spectrophotometrically due to its distinct yellow color, providing a convenient method to track the progress of the reaction.

Stability and Handling: As previously mentioned, its solid, crystalline nature and good stability make it easy to handle and store, contributing to its utility in both manual and automated peptide synthesis. chempep.com

Limitations of this compound:

Slower Reaction Kinetics: In cases where rapid synthesis is paramount or when coupling sterically hindered amino acids, the slower reaction rate of p-nitrophenyl esters can be a significant drawback. This is particularly relevant in the synthesis of "difficult sequences" where more reactive coupling reagents are often required to achieve high yields.

Byproduct Removal: While the colored byproduct can be useful for monitoring, p-nitrophenol is not as easily removed as the water-soluble N-hydroxysuccinimide from OSu esters, potentially complicating the purification of the final peptide.

Context-Specific Applications:

For the synthesis of short to medium-length peptides where minimizing side reactions and ensuring high fidelity are the primary concerns, this compound is an excellent choice. Its predictable reactivity and stability offer a high degree of control over the coupling process.

In contrast, for the rapid synthesis of long or complex peptides, particularly those containing multiple proline residues or other sterically demanding amino acids, the higher reactivity of Pfp or OSu esters may be necessary to ensure complete and efficient coupling. The presence of proline can disrupt secondary structures that lead to aggregation during synthesis, and a more reactive acylating agent can be beneficial in such scenarios. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The industrial and laboratory-scale demand for high-purity Fmoc-protected amino acids necessitates the continuous development of more efficient, safer, and environmentally friendly synthetic methods. d-nb.infonih.gov Future research in the synthesis of Fmoc-L-proline 4-nitrophenyl ester and its analogs is trending towards several key areas:

Green Chemistry Approaches: Researchers are actively seeking to replace traditional solvents and reagents with greener alternatives. A significant development is the optimization of ester hydrolysis conditions for Fmoc-protected amino acids using calcium(II) iodide. This method not only improves yields but also utilizes cheaper, less hazardous chemicals and reduces energy consumption, presenting a promising route for more sustainable production. mdpi.com

Minimization of Side Reactions: A persistent challenge in Fmoc chemistry is the formation of impurities during the introduction of the Fmoc group, which can be incorporated into growing peptide chains. nih.gov Future synthetic routes will likely incorporate advanced strategies to prevent these side reactions. For instance, the use of intermediate silylation to protect the carboxylic acid can prevent amino acid oligomerization during the Fmoc protection step. nih.gov

Synthesis of Functionalized Derivatives: There is growing interest in creating functionally diverse proline derivatives for various applications, from peptide mimetics to bioconjugation. nih.govnih.gov A "proline editing" approach, where Fmoc-hydroxyproline is incorporated into a peptide and then modified, allows for the synthesis of a vast array of 4-substituted prolines. nih.govnih.gov Applying similar late-stage functionalization strategies or developing de novo syntheses for novel Fmoc-L-proline esters will be a vibrant area of research. For example, methods for creating Fmoc-protected bis-amino acids using a temporary copper(II) complexation strategy are being developed for the automated synthesis of complex oligomers. acs.org

| Synthetic Strategy | Key Objective | Potential Advantage for this compound | Reference |

| Green Protecting Additives | Reduce use of hazardous chemicals and energy | More sustainable and cost-effective production. | mdpi.com |

| One-Pot Conversions | Simplify multi-step procedures | Increased efficiency and reduced waste. | d-nb.info |

| Intermediate Silylation | Prevent oligomerization side-products | Higher purity of the final product. | nih.gov |

| "Proline Editing" | Generate diverse functionalized analogs | Access to novel proline esters with tailored properties for new applications. | nih.govnih.gov |

| Copper Complexation | Selective protection of complex precursors | Facilitates synthesis of advanced, functionalized proline building blocks. | acs.org |

Exploration of New Catalytic Applications

L-proline and its derivatives are celebrated as powerful organocatalysts, capable of facilitating a wide array of asymmetric transformations. tandfonline.comnih.gov While this compound is primarily used as a building block, its inherent structural features suggest untapped catalytic potential. Future research is poised to explore these possibilities:

Heterogenized Catalysis: A major thrust in organocatalysis is the immobilization of catalysts onto solid supports to facilitate recovery and reuse, a critical step for industrial-scale applications. nih.govresearchgate.net Proline has been successfully supported on various materials, including silica (B1680970) and magnetic nanoparticles, creating robust and recyclable catalysts. nih.govmdpi.com The Fmoc group and the nitrophenyl ester moiety of the title compound could serve as handles for novel immobilization strategies, leading to new heterogeneous proline-based catalysts. For instance, L-proline modified Zr-based metal-organic frameworks (MOFs) have shown high efficiency and reusability. nih.gov

Bifunctional Catalysis: The core proline structure acts as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid as a Brønsted acid. nih.gov While the amine in the title compound is protected and the carboxylic acid is esterified, these groups could be selectively deprotected or modified to create novel catalysts. Research into proline sulfonamides has already demonstrated how modification of the proline core can lead to highly effective catalysts for constructing complex stereocenters. nih.gov The development of derivatives of this compound could lead to catalysts with unique reactivity and selectivity.

Expanded Reaction Scope: Proline catalysts are effective in numerous reactions, including aldol, Mannich, and Michael reactions. nih.govnih.gov Future work will continue to push the boundaries, applying proline-based catalysts to new and more complex transformations. nih.gov By tuning the electronic and steric properties through modifications of the protecting and activating groups (like Fmoc and 4-nitrophenyl ester), it may be possible to develop catalysts that are highly selective for specific, challenging reactions relevant to the pharmaceutical and fine chemical industries. nih.gov

| Catalytic Approach | Future Direction | Potential Role of this compound | Reference |

| Heterogeneous Catalysis | Immobilization on solid supports (e.g., MOFs, nanoparticles). | The Fmoc or nitrophenyl groups could act as anchors for attachment to supports. | nih.govmdpi.comnih.gov |

| Proline Sulfonamides | Development of new proline derivatives as catalysts. | The proline core could be modified while retaining the ester for specific interactions. | nih.gov |

| Multi-Component Reactions | Designing catalysts for complex, one-pot transformations. | Derivatives could be tailored to control stereoselectivity in MCRs. | tandfonline.com |

| Industrial Applications | Scaling up organocatalytic processes. | Development of highly stable and recyclable catalysts based on the proline scaffold. | nih.govresearchgate.net |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. For proline-catalyzed reactions, key questions remain regarding the precise nature of the catalytic intermediates and the origins of enantioselectivity. illinois.edu Future research will employ a combination of advanced experimental and computational techniques to unravel these complexities.

Probing Reaction Intermediates: While the formation of enamine and iminium ion intermediates is central to proline catalysis, their exact structures and roles in different reactions are still debated. illinois.edunih.gov Advanced spectroscopic methods, combined with computational modeling, will be used to characterize these transient species. Systematic modification of the catalyst structure, for example by using a library of 4-substituted Fmoc-proline esters including the 4-nitrophenyl ester, can provide valuable insight into structure-activity and structure-selectivity relationships.

Kinetic and Isotope Effect Studies: Reaction progress kinetic analysis and the study of deuterium (B1214612) isotope effects have been instrumental in clarifying rate-determining steps in proline-mediated reactions. nih.gov Future studies will likely extend these analyses to a broader range of reactions and catalyst derivatives to build more comprehensive mechanistic models. These studies can elucidate whether processes like enamine formation or the carbon-carbon bond-forming step itself are rate-limiting under various conditions. nih.gov

Computational Chemistry: High-level computational studies are becoming indispensable for mapping detailed reaction energy profiles, visualizing transition states, and explaining the origins of stereoselectivity. Future mechanistic investigations will increasingly rely on density functional theory (DFT) and other computational methods to complement experimental findings, providing a molecular-level picture of the catalytic cycle. These models can help explain non-linear effects and the influence of additives or solvent molecules on the reaction outcome. illinois.edu

| Mechanistic Question | Investigative Technique | Expected Insight | Reference |

| What is the active catalytic intermediate? | Advanced Spectroscopy, Computational Modeling | Detailed structural information of transient species like enamines and iminium ions. | illinois.edu |

| What is the rate-determining step? | Reaction Progress Kinetic Analysis, Isotope Effects | Identification of the slowest step in the catalytic cycle, guiding catalyst optimization. | nih.gov |

| What is the origin of enantioselectivity? | Non-Linear Effect Studies, Computational Chemistry | Understanding the transition states that control the stereochemical outcome of the reaction. | illinois.edu |

| How do substituents influence reactivity? | Systematic "Proline Editing", Structure-Activity Relationship Studies | Rational design of catalysts with improved performance based on electronic and steric effects. | nih.govnih.gov |

Q & A

Q. What is the role of the 4-nitrophenyl ester moiety in Fmoc-L-proline 4-nitrophenyl ester during solid-phase peptide synthesis (SPPS)?

The 4-nitrophenyl ester enhances the reactivity of the carboxylic acid group in Fmoc-L-proline, enabling efficient coupling with amino groups of growing peptide chains. This active ester facilitates nucleophilic acyl substitution under mild conditions, reducing side reactions. The reaction kinetics are influenced by solvent polarity (e.g., DMF or DCM) and base catalysts like HOBt/DIPEA .

Q. How does the Fmoc group in this compound provide orthogonal protection during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of proline, allowing selective deprotection under basic conditions (e.g., piperidine in DMF) without affecting acid-labile side-chain protections (e.g., tert-butyl groups). This orthogonality is critical for stepwise SPPS .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms regiochemistry and esterification. Mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the coupling efficiency of this compound in sterically hindered peptide sequences?

Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates. Lower temperatures (0–4°C) minimize racemization in sterically constrained environments. Catalysts like HOBt or HOAt reduce aggregation and enhance coupling yields by stabilizing reactive intermediates .

Q. What strategies mitigate premature hydrolysis of the 4-nitrophenyl ester during prolonged SPPS protocols?

Strict anhydrous conditions (e.g., molecular sieves) and minimized exposure to nucleophiles (e.g., water, amines) are critical. Coupling reactions should be performed under inert atmospheres (N/Ar) and monitored via UV-vis spectroscopy for 4-nitrophenolate release (λ = 400 nm) .

Q. How can diastereomer formation be controlled when using this compound in non-racemic peptide synthesis?

Enantioselective coupling is achieved using chiral catalysts (e.g., isothioureas) or iminium ion intermediates. For example, tetramisole (5 mol%) with Ru(bpy)Cl (0.5 mol%) promotes stereochemical fidelity, yielding β-amino amides with >99% enantiomeric excess in some cases .

Q. What are the limitations of this compound in synthesizing cyclic peptides or macrocycles?

The rigid proline backbone and steric bulk of the Fmoc group can hinder cyclization. Alternatives include using microwave-assisted synthesis to enhance conformational flexibility or substituting with more labile esters (e.g., pentafluorophenyl) for faster activation .

Q. How does the nitro group in 4-nitrophenyl esters impact the stability of Fmoc-L-proline derivatives during long-term storage?

The electron-withdrawing nitro group increases ester stability against hydrolysis but may promote photodegradation. Storage at –20°C in amber vials under desiccant (e.g., silica gel) is recommended. Stability assays via TLC or HPLC are advised every 6 months .

Methodological Optimization

Q. What purification techniques are optimal for isolating this compound post-synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves crystalline purity. Final purity >95% is achievable, as validated by HPLC .

Q. How can coupling yields be improved when using this compound in automated peptide synthesizers?

Pre-activation of the ester with DIPEA (2 eq) for 5–10 minutes prior to resin addition enhances reactivity. Double couplings (2 × 30 min) and real-time monitoring via conductivity sensors ensure complete acylation .

Data Contradictions and Resolutions

Q. Why do reported coupling yields for this compound vary across literature (e.g., 62% vs. >90%)?

Discrepancies arise from differences in resin loading, solvent purity, and activation protocols. For example, anhydrous DMF yields >90% coupling, while traces of water reduce efficiency to ~60–70% .

Q. How to reconcile conflicting data on the steric effects of the Fmoc group in proline-containing peptides?

Molecular dynamics simulations suggest that Fmoc-induced steric hindrance is context-dependent. For linear peptides, minimal effects are observed, but in β-turn motifs, alternative protecting groups (e.g., Boc) may be preferable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.